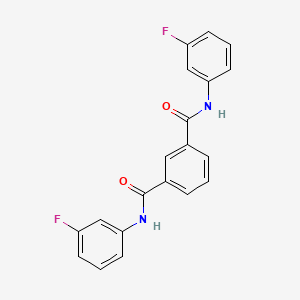![molecular formula C21H24FN3O2 B6040142 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B6040142.png)
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was first synthesized in the late 1990s by Cephalon, Inc. as a potential treatment for neurodegenerative diseases. Since then, it has been extensively studied for its potential therapeutic applications in various fields of medicine.
作用机制
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide acts as a selective inhibitor of the JNK pathway, which is involved in a variety of cellular processes, including cell death, inflammation, and stress response. By inhibiting the JNK pathway, 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide can protect neurons from cell death and reduce inflammation, which are key factors in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been shown to have several biochemical and physiological effects in animal models of neurodegenerative diseases. It can reduce the activation of JNK and downstream signaling pathways, such as c-Jun and AP-1, which are involved in cell death and inflammation. It can also increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function.
实验室实验的优点和局限性
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has several advantages for lab experiments, including its well-established synthesis method and its selectivity for the JNK pathway. However, it also has some limitations, such as its relatively low potency and its potential off-target effects. These limitations should be taken into consideration when designing experiments using 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide.
未来方向
There are several future directions for research on 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and ALS. Another direction is to explore its potential applications in other fields of medicine, such as cancer and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its potency and selectivity.
合成方法
The synthesis of 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide involves several steps, starting with the reaction of 4-fluorophenethylamine with ethyl acetoacetate to form the intermediate 1-(4-fluorophenyl)-2-(1-oxoethyl)pyrrolidine-3,5-dione. This intermediate is then reacted with 4-dimethylaminobenzoyl chloride to form the final product, 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide. The synthesis method has been reported in several scientific journals and is well-established.
科学研究应用
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurodegenerative diseases, cancer, and inflammation. In the field of neurodegenerative diseases, 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been shown to protect neurons from cell death and improve motor function in animal models of Parkinson's disease and Huntington's disease. It has also been studied for its potential therapeutic applications in Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
属性
IUPAC Name |
2-(dimethylamino)-N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-24(2)19-6-4-3-5-18(19)21(27)23-17-13-20(26)25(14-17)12-11-15-7-9-16(22)10-8-15/h3-10,17H,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOZYFBNCRHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6040073.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6040076.png)
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B6040084.png)

![methyl 2-(5-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B6040094.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-(3-thienylmethyl)methanamine](/img/structure/B6040101.png)
![1-(2-methoxyethyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6040103.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B6040111.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B6040135.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6040141.png)
![2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6040147.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)propanamide](/img/structure/B6040153.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6040161.png)
![2-[(2-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6040164.png)